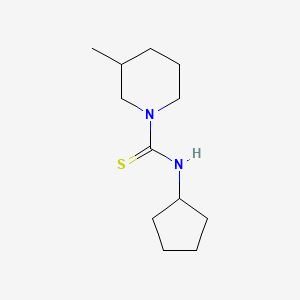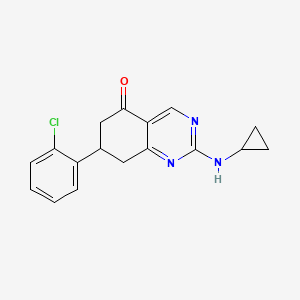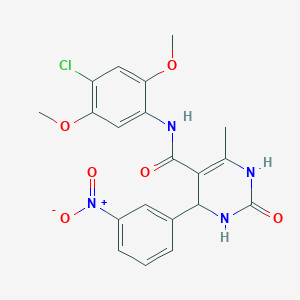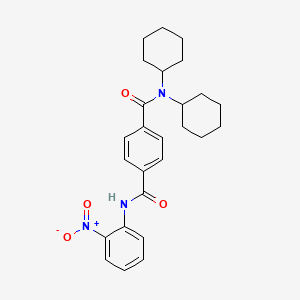
N-cyclopentyl-3-methyl-1-piperidinecarbothioamide
Overview
Description
CMC, also known as CPP-109, is a derivative of thiosemicarbazone and is a potent inhibitor of the enzyme, aldehyde dehydrogenase (ALDH). ALDH is responsible for the breakdown of acetaldehyde, a toxic byproduct of alcohol metabolism, into non-toxic acetate. CMC has been found to be effective in reducing alcohol consumption in preclinical and clinical studies. However, the potential of CMC extends beyond alcohol addiction and has been explored for its therapeutic potential in other areas as well.
Scientific Research Applications
The potential therapeutic applications of CMC are vast and varied. Apart from its use in treating alcohol addiction, CMC has been explored for its potential in treating cocaine addiction, cancer, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease. CMC has also been found to have anticonvulsant properties and has been studied for its potential in treating epilepsy.
Mechanism of Action
As mentioned earlier, CMC is a potent inhibitor of ALDH. By inhibiting ALDH, CMC increases the levels of acetaldehyde in the body, leading to unpleasant symptoms such as nausea, headache, and flushing. This aversive reaction to alcohol consumption is believed to be responsible for the reduction in alcohol consumption observed in preclinical and clinical studies.
Biochemical and Physiological Effects:
Apart from its effect on ALDH, CMC has been found to have other biochemical and physiological effects as well. CMC has been shown to increase the levels of dopamine in the brain, which is believed to be responsible for its potential in treating cocaine addiction. CMC has also been found to have anxiolytic properties, reducing anxiety in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of CMC is its specificity for ALDH. This makes it a useful tool for studying the role of ALDH in various physiological and pathological conditions. However, CMC has a relatively short half-life, which can make it difficult to use in certain experiments. Additionally, CMC has a narrow therapeutic window, which can make it challenging to determine the optimal dose for a given application.
Future Directions
The potential therapeutic applications of CMC are still being explored, and there are several areas where further research is needed. One area of interest is the use of CMC in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is the use of CMC in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to understand the long-term effects of CMC on the body and to determine the optimal dosing regimen for a given application.
In conclusion, CMC is a chemical compound with significant potential as a therapeutic agent. Its specificity for ALDH makes it a useful tool for studying the role of ALDH in various physiological and pathological conditions. While its potential in treating alcohol addiction has been well-studied, there are several areas where further research is needed to fully understand its therapeutic potential.
properties
IUPAC Name |
N-cyclopentyl-3-methylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S/c1-10-5-4-8-14(9-10)12(15)13-11-6-2-3-7-11/h10-11H,2-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNQBTFCORRJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-methyl-1-piperidinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane](/img/structure/B4082343.png)

![methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate](/img/structure/B4082350.png)
![3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride](/img/structure/B4082359.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4082360.png)



![N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B4082397.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B4082404.png)
![3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4082412.png)
![2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide](/img/structure/B4082417.png)
![2-mercapto-8,8-dimethyl-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4082430.png)